![molecular formula C11H16O B094289 Benzene, 1-methoxy-2-(1-methylpropyl)- CAS No. 18272-71-4](/img/structure/B94289.png)
Benzene, 1-methoxy-2-(1-methylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-methoxy-2-(1-methylpropyl)-, also known as propylphenyl methyl ether, is an organic compound used in various scientific research applications. It is a colorless liquid with a sweet, floral odor and is commonly used as a solvent in organic synthesis.
Wirkmechanismus
The mechanism of action of benzene, 1-methoxy-2-(1-methylpropyl)- is not fully understood. However, it is believed to interact with various cellular components, including enzymes and proteins, leading to changes in cellular function.
Biochemical and Physiological Effects:
Studies have shown that exposure to benzene, 1-methoxy-2-(1-methylpropyl)- can lead to various biochemical and physiological effects. These include changes in liver function, kidney function, and blood glucose levels. Long-term exposure has also been linked to an increased risk of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using benzene, 1-methoxy-2-(1-methylpropyl)- in lab experiments is its high solubility for various organic compounds. However, its potential toxicity and carcinogenicity limit its use in certain experiments and require proper handling and disposal procedures.
Zukünftige Richtungen
Future research on benzene, 1-methoxy-2-(1-methylpropyl)- should focus on its potential as a reactant in the synthesis of new pharmaceuticals and agrochemicals. Additionally, studies should aim to better understand its mechanism of action and potential toxicity to improve safety in laboratory settings.
Synthesemethoden
The synthesis of benzene, 1-methoxy-2-(1-methylpropyl)- involves the reaction of propylene oxide with anisole in the presence of an acid catalyst. The resulting product is then purified through distillation to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-methoxy-2-(1-methylpropyl)- has been widely used in scientific research as a solvent for various organic compounds. It has also been used as a reactant in the synthesis of other organic compounds such as pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
18272-71-4 |
---|---|
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
1-butan-2-yl-2-methoxybenzene |
InChI |
InChI=1S/C11H16O/c1-4-9(2)10-7-5-6-8-11(10)12-3/h5-9H,4H2,1-3H3 |
InChI-Schlüssel |
XGEOZYQKQHPUFZ-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1OC |
Kanonische SMILES |
CCC(C)C1=CC=CC=C1OC |
Andere CAS-Nummern |
18272-71-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.